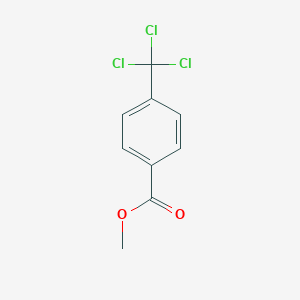

Methyl 4-(trichloromethyl)benzoate

Overview

Description

Synthesis Analysis

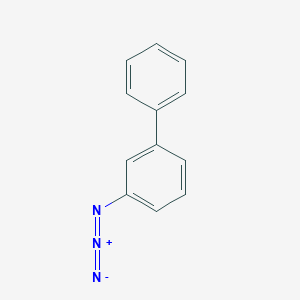

The synthesis of related compounds involves complex reactions, such as condensation and diazotization processes. For instance, the synthesis of related triazene compounds involves reaction schemes that include diazotization and Sandmeyer reactions, highlighting the intricate processes involved in creating compounds with similar structures to Methyl 4-(trichloromethyl)benzoate (Moser, Bertolasi, & Vaughan, 2005).

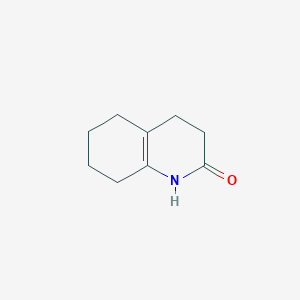

Molecular Structure Analysis

The molecular structure of closely related compounds has been elucidated through techniques like X-ray crystallography, revealing detailed insights into their geometric configuration. For example, the crystal structure of a similar compound showed disorder within a methoxycarbonyl group, indicating significant conjugations within the triazene moieties and highlighting the complex molecular interactions (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties

Chemical reactions involving this compound and its analogs can yield various interesting products. For example, reactions with ethyl diazoacetate in the presence of Cu(acac)2 led to tricyclic adducts, showcasing the reactivity and potential for creating complex molecular structures from this compound derivatives (Mara, Singh, Thomas, & Williams, 1982).

Physical Properties Analysis

The synthesis and characterization of derivatives of this compound indicate that these compounds can exhibit liquid crystalline properties. The formation of lyotropic columnar phases and supramolecular organogels in concentrated methacrylate solvents demonstrates the diverse physical properties that these materials can exhibit (Beginn, Zipp, & Möller, 2000).

Chemical Properties Analysis

Research into the chemical properties of this compound and its derivatives highlights their versatility as reagents for preparing polyfunctional heterocyclic systems. The ability to undergo transformations into various heterocyclic compounds underscores the chemical utility of this compound in synthetic chemistry (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Scientific Research Applications

Synthesis and Pharmaceutical Applications

- Bioactive Precursor for Organic Synthesis : Benzoate derivatives, such as Methyl-2-formyl benzoate, are known for their versatility in organic synthesis, acting as precursors for the development of compounds with antifungal, anticancer, antiulcer, and antiviral properties. This highlights the potential of Methyl 4-(trichloromethyl)benzoate in synthesizing bioactive molecules for pharmaceutical applications (Farooq & Ngaini, 2019).

Environmental Impact and Toxicology

- Environmental Chemicals and Epigenetics : Studies on environmental chemicals, including trichloromethyl compounds, indicate their potential to modify epigenetic marks, such as DNA methylation, which can influence genome function and contribute to toxicity. This underscores the importance of understanding the environmental and health impacts of chemicals like this compound (Baccarelli & Bollati, 2009).

Supramolecular Chemistry and Polymer Science

- Supramolecular Building Block : Compounds with structural features similar to this compound have been utilized in supramolecular chemistry for their self-assembly into nanometer-sized structures, which have applications ranging from nanotechnology to polymer processing (Cantekin, de Greef, & Palmans, 2012).

Safety and Hazards

Methyl 4-(trichloromethyl)benzoate is classified as a combustible liquid (H227), harmful if swallowed (H302), and harmful to aquatic life (H402) . Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and not smoking . After swallowing, it is advised to immediately make the victim drink water (two glasses at most) and consult a physician .

Mechanism of Action

Mode of Action

Methyl 4-(trichloromethyl)benzoate, being an ester, can undergo various reactions such as hydrolysis, reduction, and trans-esterification . The compound’s interaction with its targets often results in changes to the target’s function, potentially altering biochemical pathways within the organism.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds . For instance, its stability may decrease at high temperatures or extreme pH values.

properties

IUPAC Name |

methyl 4-(trichloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl3O2/c1-14-8(13)6-2-4-7(5-3-6)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFPDRYHJFGZDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90163890 | |

| Record name | Methyl p-(trichloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14815-87-3 | |

| Record name | Benzoic acid, 4-(trichloromethyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14815-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl p-(trichloromethyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014815873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl p-(trichloromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90163890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl p-(trichloromethyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.